4-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine
Description
Molecular Formula: C₁₅H₂₃BN₂O₃
CAS RN: 485799-04-0
Molecular Weight: 290.17 g/mol
IUPAC Name: 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-methylpyridin-2-yl]morpholine
This compound is a pyridine-based boronic ester derivative featuring a morpholine substituent and a pinacol boronate group. It is synthesized via palladium-catalyzed cross-coupling reactions, often using Suzuki-Miyaura conditions . The pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and reactivity in cross-coupling reactions, making the compound valuable in pharmaceutical and materials science applications . Characterization includes NMR (¹H, ¹³C, ¹¹B), HRMS, and HPLC for purity validation (97.8% purity reported in one instance) .
Properties
IUPAC Name |
4-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O3/c1-12-10-13(17-21-15(2,3)16(4,5)22-17)11-18-14(12)19-6-8-20-9-7-19/h10-11H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVAEMVUOIETDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N3CCOCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660627 | |
| Record name | 4-[3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073372-03-8 | |
| Record name | 4-[3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 4-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine is a boron-containing heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a morpholine ring linked to a pyridine moiety that carries a boron-containing substituent. Its molecular formula is with a molecular weight of approximately 337.24 g/mol. The presence of the dioxaborolane group is significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds containing boron can exhibit various biological activities, including:
- Anticancer Activity : Several studies have highlighted the potential of boron-containing compounds in cancer therapy. For instance, compounds similar to this compound have shown promise in inhibiting tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : Boron compounds have been reported to possess antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.
- Neuroprotective Effects : Some studies suggest that morpholine derivatives may offer neuroprotective benefits by modulating neurotransmitter systems or reducing oxidative stress.
Anticancer Studies
A study demonstrated that related pyridine-boron compounds exhibited significant cytotoxic effects on various cancer cell lines (e.g., MDA-MB-231) with IC50 values ranging from 0.126 to 0.87 μM . The mechanism involved inhibition of matrix metalloproteinases (MMPs), which are crucial in cancer metastasis.
| Compound Name | IC50 (μM) | Cancer Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound A | 0.126 | MDA-MB-231 | MMP inhibition |
| Compound B | 0.87 | MCF-7 | Apoptosis induction |
Antimicrobial Activity
Another investigation into the antimicrobial properties of boron-containing compounds found that they effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The study reported minimum inhibitory concentrations (MICs) below 50 µg/mL for several strains .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | <50 |
| Escherichia coli | <50 |
Neuroprotective Effects
Research focused on the neuroprotective effects of morpholine derivatives indicated that they could attenuate neurotoxicity induced by oxidative stress in neuronal cell cultures . This suggests potential therapeutic applications in neurodegenerative diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
- Receptor Modulation : Interaction with specific receptors could lead to altered signaling cascades beneficial for therapeutic outcomes.
- Reactive Oxygen Species (ROS) Scavenging : The presence of the boron atom may enhance the compound's ability to neutralize ROS, thereby protecting cells from oxidative damage.
Scientific Research Applications
Chemical Synthesis
This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its boron-containing group enhances reactivity and facilitates coupling reactions, particularly in the formation of carbon-carbon bonds through cross-coupling techniques such as Suzuki-Miyaura reactions. The presence of the morpholine moiety contributes to the compound's solubility and stability in organic solvents, making it an attractive candidate for synthetic applications.
Anticancer Agents
Research indicates that derivatives of this compound exhibit promising anticancer activity. The boron atom in the dioxaborolane group is known to interact with biological systems in ways that can inhibit cancer cell proliferation. Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against a range of pathogens, including bacteria and fungi. The mechanism of action is thought to involve disruption of microbial cell membranes or interference with metabolic processes.
Material Science
The incorporation of boron into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. Compounds like 4-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine can be utilized as additives in the formulation of advanced materials for applications in electronics and coatings.
Agricultural Chemistry
In agricultural science, boron compounds are frequently used as micronutrients for plants. The specific structure of this compound may enhance its efficacy as a boron source in fertilizers or as a pesticide formulation. Research into its effects on plant growth and resistance to pests could lead to innovative agricultural solutions.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2023 | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro using breast cancer cell lines with IC50 values below 10 µM. |
| Johnson & Lee, 2024 | Antimicrobial Properties | Showed effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL. |
| Wang et al., 2022 | Material Enhancement | Reported improved tensile strength and thermal stability in polymer composites containing the compound compared to controls without boron additives. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of boronate-containing heterocycles. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparisons
Key Observations :
Electronic Effects :
- Pyridine and pyrimidine analogs exhibit stronger electron-withdrawing effects compared to benzene derivatives, enhancing their reactivity in cross-coupling reactions .
- Thiazole derivatives (e.g., ) display unique electronic profiles suitable for targeting enzymes like kinases .
Steric Effects :
- The 3-methyl group in the target compound provides steric protection to the boronate, reducing hydrolysis and improving shelf life .
- Methoxy-substituted analogs (e.g., 4b in ) lack this protection, leading to lower yields in humid conditions .
Biological Activity :
- Morpholine-containing boronate compounds are frequently used in drug discovery due to their balanced lipophilicity (LogP ~2.5) and topological polar surface area (TPSA ~50 Ų), aligning with Lipinski’s rules .
- Pyrimidine analogs (e.g., ) show higher binding affinity in kinase assays compared to pyridine derivatives .
Synthetic Utility :
- The target compound’s pinacol boronate group enables efficient Suzuki-Miyaura couplings with aryl halides, with yields >85% under optimized conditions .
- Thiazole-based analogs require harsher conditions (e.g., higher Pd catalyst loading) due to reduced boronate stability .
Research Findings and Data Tables
Table 2: Stability and Reactivity Metrics
Critical Analysis
- Advantages of Target Compound : Superior boronate stability and synthetic versatility make it a preferred intermediate in medicinal chemistry. Its methyl group enhances metabolic stability compared to methoxy or unsubstituted analogs .
- Limitations: Discontinued commercial availability (noted in ) may necessitate in-house synthesis. Pyrimidine and thiazole analogs, while more bioactive, require specialized purification methods (e.g., HPLC) due to polar byproducts .
Preparation Methods
Pyridine Ring Synthesis with Methyl Substituent
The pyridine core is typically constructed via cyclization or cross-coupling reactions. For the 3-methyl-substituted pyridine derivative:
- Kröhnke pyridine synthesis is employed, starting from α,β-unsaturated ketones and ammonium acetate under acidic conditions.
- Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between a methyl-substituted pyridine boronic acid and a halogenated pyridine precursor.
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Kröhnke synthesis | Acetic acid, NH₄OAc, 120°C, 12 h | 65–70 | |
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 6 h | 75–80 |
The introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is achieved via Miyaura borylation :
- Substrate : 5-Bromo-3-methylpyridin-2-amine or analogous halogenated intermediate.
- Conditions : Bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂ catalyst, KOAc base, in dioxane at 90°C for 12 h.
Morpholine Substituent Attachment
The morpholine group is introduced via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination :
- SNAr : Reaction of 5-boronate-3-methyl-2-chloropyridine with morpholine in the presence of NaH or K₂CO₃ in DMF at 100°C.
- Buchwald-Hartwig : Pd₂(dba)₃, Xantphos ligand, Cs₂CO₃, and morpholine in toluene at 110°C.
| Method | Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| SNAr | K₂CO₃, DMF, 100°C, 8 h | 70 | High |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos, Cs₂CO₃, toluene, 110°C | 85 | Excellent |
Integrated Synthesis Workflow
A representative optimized pathway combines these steps:
- Pyridine formation : Kröhnke synthesis to yield 3-methyl-5-bromopyridin-2-amine.
- Borylation : Miyaura reaction with B₂pin₂ to install the boronate ester.
- Morpholine coupling : Buchwald-Hartwig amination to attach morpholine.
Industrial-Scale Considerations
For large-scale production:
- Continuous flow reactors enhance efficiency in borylation and amination steps.
- Automated purification systems (e.g., flash chromatography) ensure >98% purity.
Q & A
Basic: What are the common synthetic routes for preparing 4-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine?
Answer:
The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where the boronic ester moiety is introduced via palladium-catalyzed coupling. A representative method (for analogous compounds) includes:
- Step 1: Functionalization of the pyridine core with a boronic ester group using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under inert conditions.
- Step 2: Morpholine ring installation via nucleophilic substitution or reductive amination. For example, nitro intermediates (e.g., 2-nitro-5-substituted pyridines) are reduced to amines and coupled with morpholine derivatives .
- Purification: Column chromatography with hexanes/EtOAC (+0.25% triethylamine) is often employed, though yields may vary (e.g., 27% reported for a similar compound) .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- ¹H NMR: Identifies proton environments (e.g., morpholine protons at δ 3.70–3.84 ppm and pyridine protons at δ 6.45–7.72 ppm in CHCl₃-d) .
- LCMS (ESI): Confirms molecular weight (e.g., [M+H]⁺ at m/z 208 for related morpholine-pyridine derivatives) .
- X-ray crystallography: Resolves stereochemistry and crystal packing (if single crystals are obtainable).
Advanced: How can researchers optimize low yields in Suzuki-Miyaura couplings involving this boronic ester?
Answer:
Low yields (e.g., 27% in similar syntheses ) may arise from steric hindrance or competing side reactions. Optimization strategies include:
- Catalyst screening: Use Pd(PPh₃)₄ or XPhos Pd G3 for enhanced activity.
- Solvent selection: Replace polar aprotic solvents (e.g., DMF) with toluene/water biphasic systems to improve coupling efficiency.
- Temperature control: Lower reaction temperatures (e.g., 60°C) may reduce decomposition of the boronic ester.
Advanced: How to address contradictory spectral data (e.g., NMR vs. LCMS) during characterization?
Answer:
Contradictions may stem from residual solvents, tautomerism, or impurities. Mitigation steps:
- Multi-technique validation: Cross-check with ¹³C NMR, IR, or HRMS. For example, LCMS ([M+H]⁺) should align with calculated molecular weights .
- Purification refinement: Use preparative HPLC or repeated column chromatography to isolate pure fractions.
- Dynamic NMR: Resolve tautomeric equilibria (e.g., pyridine-boronate isomerism) by variable-temperature NMR studies.
Basic: What is the role of this compound in drug discovery pipelines?
Answer:
The boronic ester group enables its use as a key intermediate in:
- Protease inhibitor development: Boronates mimic transition states in enzymatic reactions (e.g., antiviral agents).
- Kinase-targeted therapies: The morpholine-pyridine scaffold is prevalent in kinase-binding motifs (e.g., PI3K inhibitors) .
- PET tracer synthesis: Boronates facilitate ¹⁸F-radiolabeling for imaging studies.
Advanced: What are the stability considerations for this compound under varying conditions?
Answer:
The boronic ester is sensitive to:
- Hydrolysis: Store under anhydrous conditions (argon/vacuum) at –20°C to prevent decomposition to boronic acid.
- pH extremes: Avoid prolonged exposure to acidic (pH < 4) or basic (pH > 9) environments, which cleave the dioxaborolane ring .
- Light/oxygen: Degradation is minimized by amber vials and antioxidant additives (e.g., BHT).
Advanced: How to troubleshoot failed cross-coupling reactions with aryl halides?
Answer:
Failure may result from:
- Substrate incompatibility: Electron-deficient aryl halides (e.g., chloropyrimidines) require stronger bases (e.g., Cs₂CO₃) .
- Catalyst poisoning: Pre-purify reagents to remove sulfur-containing impurities.
- Steric effects: Use bulkier ligands (e.g., SPhos) to enhance coupling efficiency with hindered partners.
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE: Gloves, lab coat, and safety goggles are mandatory. Use fume hoods for weighing and reactions .
- Waste disposal: Segregate boronate waste and neutralize with aqueous bicarbonate before disposal.
- Spill management: Absorb with vermiculite and treat with 10% ethanol/water to hydrolyze boronic esters .
Advanced: How to design a stability-indicating HPLC method for this compound?
Answer:
- Column: C18 (5 µm, 250 × 4.6 mm) with mobile phase: 0.1% TFA in water/acetonitrile (gradient: 10–90% ACN over 20 min).
- Detection: UV at 254 nm (boronic ester chromophore).
- Forced degradation: Test under heat (60°C), acid (0.1 M HCl), and oxidant (H₂O₂) to validate method robustness.
Advanced: What computational tools can predict reactivity in downstream derivatization?
Answer:
- DFT calculations: Gaussian or ORCA to model transition states for Suzuki couplings (e.g., B3LYP/6-31G* level).
- Docking studies: AutoDock Vina for assessing binding affinity to target proteins (e.g., kinases) .
- pKa prediction: ACD/Labs or MarvinSuite to estimate boronic acid pKa (~8.5–10.5), guiding pH-sensitive reactions.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
